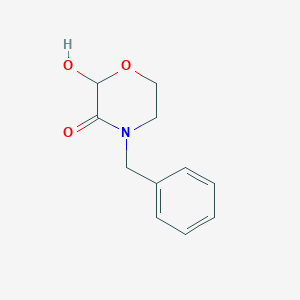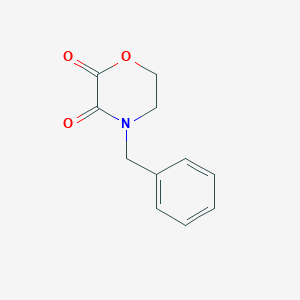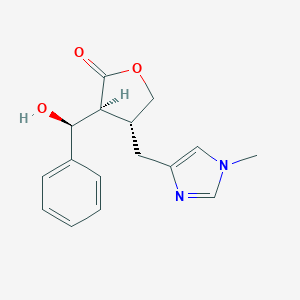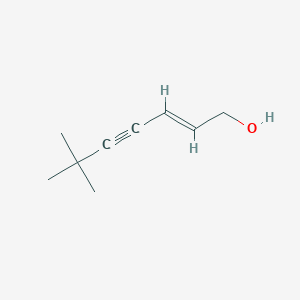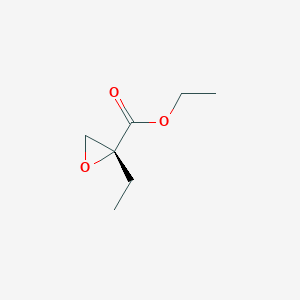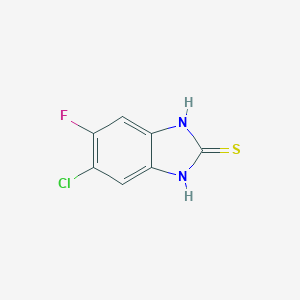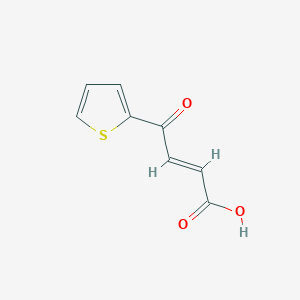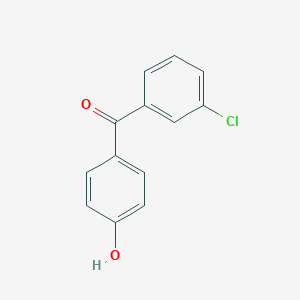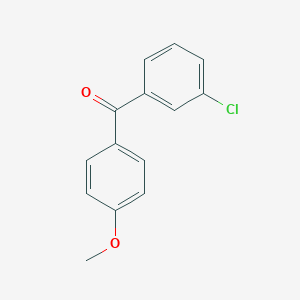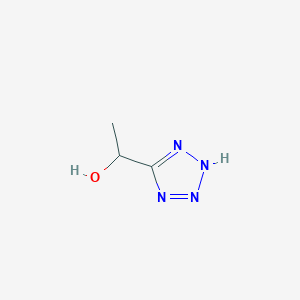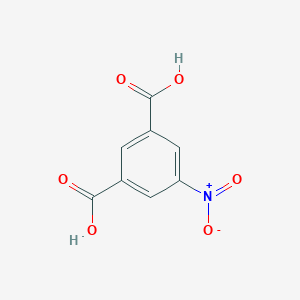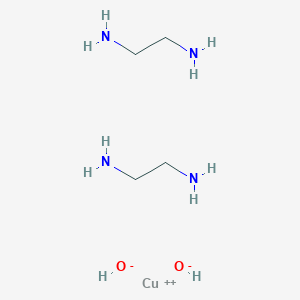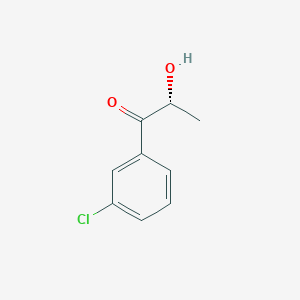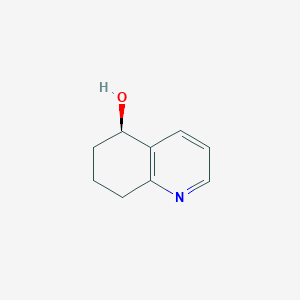
(5R)-5,6,7,8-tetrahydroquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5,6,7,8-tetrahydroquinolin-5-ol, also known as THQ, is a naturally occurring compound found in certain plants. It has gained attention in recent years due to its potential use in scientific research applications.
Wirkmechanismus
(5R)-5,6,7,8-tetrahydroquinolin-5-ol acts on various cellular pathways, including the Nrf2-Keap1 pathway, which regulates antioxidant and detoxification responses, and the NF-κB pathway, which regulates inflammation and immune responses. (5R)-5,6,7,8-tetrahydroquinolin-5-ol has also been shown to modulate the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.
Biochemische Und Physiologische Effekte
(5R)-5,6,7,8-tetrahydroquinolin-5-ol has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to increase levels of certain neurotransmitters, such as dopamine and serotonin, and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5R)-5,6,7,8-tetrahydroquinolin-5-ol in lab experiments is its natural origin, which may reduce the risk of toxicity and side effects compared to synthetic compounds. However, (5R)-5,6,7,8-tetrahydroquinolin-5-ol's potency and stability may vary depending on its source and preparation method, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for (5R)-5,6,7,8-tetrahydroquinolin-5-ol research, including further studies of its neuroprotective effects and its potential use in treating neurodegenerative disorders. (5R)-5,6,7,8-tetrahydroquinolin-5-ol may also have applications in cancer research, as it has been shown to have anti-tumor properties. Additionally, further studies on (5R)-5,6,7,8-tetrahydroquinolin-5-ol's mechanism of action and its interactions with other compounds may provide insights into its potential use as a therapeutic agent.
Synthesemethoden
(5R)-5,6,7,8-tetrahydroquinolin-5-ol can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the reduction of quinoline or the use of a palladium-catalyzed reaction.
Wissenschaftliche Forschungsanwendungen
(5R)-5,6,7,8-tetrahydroquinolin-5-ol has shown potential as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. (5R)-5,6,7,8-tetrahydroquinolin-5-ol has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
150737-70-5 |
|---|---|
Produktname |
(5R)-5,6,7,8-tetrahydroquinolin-5-ol |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(5R)-5,6,7,8-tetrahydroquinolin-5-ol |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |
InChI-Schlüssel |
LANQCUHPUQHIAO-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@H](C2=C(C1)N=CC=C2)O |
SMILES |
C1CC(C2=C(C1)N=CC=C2)O |
Kanonische SMILES |
C1CC(C2=C(C1)N=CC=C2)O |
Synonyme |
5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
